molecular formula C21H19ClN2OS B2472085 (5-(4-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione CAS No. 309280-98-6

(5-(4-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione

Cat. No.: B2472085
CAS No.: 309280-98-6
M. Wt: 382.91
InChI Key: VXFQPAGIJSYMDU-UHFFFAOYSA-N
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Description

(5-(4-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is a useful research compound. Its molecular formula is C21H19ClN2OS and its molecular weight is 382.91. The purity is usually 95%.
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Scientific Research Applications

Microwave Assisted Synthesis and Biological Evaluation

A study by Ravula et al. (2016) explored the synthesis of pyrazoline derivatives, including compounds related to (5-(4-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione. These compounds were synthesized using microwave irradiation, which proved to be efficient and eco-friendly. The compounds exhibited significant anti-inflammatory and antibacterial activity, and their molecular docking results suggested potential as templates for anti-inflammatory drugs.

Antimicrobial Evaluation and Molecular Docking

Mathew et al. (2020) in their study Synthesis, Characterization, in vitro Antimicrobial Evaluation and in silico Molecular Docking and ADME Prediction of 4-Chlorophenyl Furfuran Derivatives synthesized a series of compounds related to this compound. These compounds showed good to moderate antimicrobial activity and were analyzed through molecular docking and ADME prediction, indicating their potential use in medicinal chemistry.

Selective Inhibitors Design and Synthesis

Saeedi et al. (2019) in Design and Synthesis of Selective Acetylcholinesterase Inhibitors: Arylisoxazole‐Phenylpiperazine Derivatives designed and synthesized a novel series of compounds, including arylisoxazole‐phenylpiperazines, to target acetylcholinesterase (AChE). One compound demonstrated potent AChE inhibitory activity, suggesting its utility in developing treatments for neurological conditions like Alzheimer's disease.

Crystal Structure and Bioactivity Evaluation

Chen et al. (2017) investigated Design, synthesis, crystal structure, and bioactivity evaluation of novel diethyl (arylfuranyl)(arylpyrazolylamino)methanephosphonates. They synthesized derivatives containing aminomethanephosphonate and phenylfuran moieties. One compound exhibited promising insecticidal activities, highlighting its potential in agricultural applications.

Dihydroorotate Dehydrogenase Inhibitors

Gong et al. (2017) conducted a study on Design, synthesis, and structure-activity relationship studies of human dihydroorotate dehydrogenase inhibitors. They focused on optimizing the structure of triazole derivatives, including those related to this compound, for inhibiting human dihydroorotate dehydrogenase (HsDHODH), which is crucial in therapeutic applications.

Antinociceptive and Anti-inflammatory Properties

Selvam et al. (2012) researched Design, synthesis, antinociceptive, and anti-inflammatory properties of thiazolopyrimidine derivatives. They synthesized thiazolopyrimidine derivatives demonstrating significant antinociceptive and anti-inflammatory activities, indicating their potential as pain relievers and anti-inflammatory agents.

DFT and Docking Studies

Shahana et al. (2020) undertook a study on Synthesis, spectral characterization, DFT, and docking studies of compounds related to this compound. They performed density functional theory (DFT) calculations and molecular docking studies to understand the antibacterial activity of these compounds.

Antitubercular Agents Synthesis and Evaluation

Bhoot et al. (2011) focused on Synthesis and biological evaluation of chalcones and acetyl pyrazoline derivatives comprising furan nucleus as antitubercular agents. They synthesized compounds exhibiting significant antitubercular activity, suggesting their potential use in treating tuberculosis.

Antiepileptic Properties

Karthick et al. (2016) explored Antiepileptic properties of novel 2-(substituted benzylidene)-7-(4-chlorophenyl)-5-(furan-2-yl)-2 H -thiazolo[3,2 -a ]pyrimidin-3(7 H )-one derivatives. They designed and synthesized compounds for antiepileptic activity, providing insights into the development of new antiepileptic drugs.

Molecular Docking and Antimicrobial Activity

Sivakumar et al. (2021) investigated Molecular structure, spectroscopic, quantum chemical, topological, molecular docking and antimicrobial activity of compounds, including those similar to this compound. They conducted molecular docking studies to understand the antimicrobial activity of these compounds.

Properties

IUPAC Name

[5-(4-chlorophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2OS/c22-17-8-6-16(7-9-17)19-10-11-20(25-19)21(26)24-14-12-23(13-15-24)18-4-2-1-3-5-18/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFQPAGIJSYMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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